

# A Comparative Analysis of the Psychotomimetic Side Effects of Rapastinel and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rapastinel |           |
| Cat. No.:            | B1663592   | Get Quote |

#### For Immediate Release

[City, State] – [Date] – In the landscape of rapid-acting antidepressants, both **Rapastinel** (formerly GLYX-13) and ketamine have garnered significant attention for their novel mechanisms targeting the N-methyl-D-aspartate (NMDA) receptor. However, their clinical utility is markedly distinguished by their differing psychotomimetic side effect profiles. This guide provides a comprehensive comparison of these side effects, supported by available experimental data, for researchers, scientists, and drug development professionals.

While ketamine has demonstrated robust and rapid antidepressant effects, its use is often associated with transient psychotomimetic symptoms, including dissociation, hallucinations, and perceptual disturbances. In contrast, **Rapastinel** was developed to achieve a similar rapid antidepressant response with a significantly reduced or absent liability for such side effects. Clinical studies have consistently reported that **Rapastinel** is well-tolerated, with no significant psychotomimetic or hallucinogenic effects observed.[1][2][3]

## Quantitative Comparison of Psychotomimetic Effects

Direct head-to-head clinical trials exhaustively detailing scores on psychotomimetic scales for both **Rapastinel** and ketamine are limited. However, by examining data from separate placebo-controlled trials that utilized the same assessment scales, an indirect comparison can be made. The following table summarizes findings from studies that used the Clinician-Administered



Dissociative States Scale (CADSS) and the Brief Psychiatric Rating Scale (BPRS) positive symptom subscale to quantify psychotomimetic and dissociative effects.

| Side Effect Profile                                     | Rapastinel (GLYX-<br>13)                                                                                      | Ketamine                                                                                                                           | Placebo                                                   |
|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Dissociative Effects<br>(CADSS)                         | No significant<br>difference from<br>placebo reported in<br>Phase 2 trials.                                   | Significant increases in CADSS scores observed post-infusion, peaking around 40 minutes and resolving within 2 hours.              | Minimal to no change from baseline.                       |
| Psychotomimetic<br>Symptoms (BPRS<br>Positive Symptoms) | No significant difference from placebo reported in a proof-of-concept study.[4]                               | Transient increases in BPRS positive symptom scores have been reported in some studies, though not consistently across all trials. | Minimal to no change from baseline.                       |
| Subjective Reports                                      | Described as well-<br>tolerated with no<br>reports of feeling<br>"strange" or "unreal"<br>in clinical trials. | Commonly reported side effects include feeling "strange/weird/loopy," dizziness, and blurred vision.                               | Infrequent and non-<br>specific side effects<br>reported. |

Note: This table is a synthesis of findings from multiple studies and does not represent data from a single head-to-head clinical trial.

### **Experimental Protocols**

The assessment of psychotomimetic side effects in clinical trials of **Rapastinel** and ketamine typically involves standardized protocols to ensure rigorous and comparable data collection.



## **Assessment of Psychotomimetic and Dissociative Symptoms**

A common experimental workflow for these assessments is as follows:









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel approach to depression? | Drug Discovery News [drugdiscoverynews.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Rapastinel (GLYX-13) Shown to Improve Ketamine or PCP-Induced Cognitive Impairment in Mice [prnewswire.com]
- 4. A randomized, double-blind, active placebo-controlled study of efficacy, safety, and durability of repeated vs single subanesthetic ketamine for treatment-resistant depression -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Psychotomimetic Side Effects of Rapastinel and Ketamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663592#comparing-the-psychotomimetic-side-effects-of-rapastinel-and-ketamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com